![molecular formula C10H6N2O2 B11991995 Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- CAS No. 143049-24-5](/img/structure/B11991995.png)
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- is an organic compound with the molecular formula C10H6N2O2 It is a derivative of propanedinitrile, where the hydrogen atoms are substituted by a 2,5-dihydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- typically involves the condensation reaction between propanedinitrile and 2,5-dihydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two reactants. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- follows a similar synthetic route but on a larger scale. The reactants are mixed in a reactor, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile, methylene-: This compound has a similar structure but lacks the hydroxyl groups on the phenyl ring.
Malononitrile: A simpler compound with two cyano groups attached to a methylene group.
Cyanoacetonitrile: Another related compound with a cyano group attached to an acetonitrile moiety.
Uniqueness
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- is unique due to the presence of the 2,5-dihydroxyphenyl group, which imparts distinct chemical properties and potential biological activities. The hydroxyl groups enhance its reactivity and enable various chemical transformations that are not possible with simpler nitrile compounds.
Propriétés
Numéro CAS |
143049-24-5 |
|---|---|
Formule moléculaire |
C10H6N2O2 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2-[(2,5-dihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O2/c11-5-7(6-12)3-8-4-9(13)1-2-10(8)14/h1-4,13-14H |
Clé InChI |
UMASDQRQWMQSCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C=C(C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



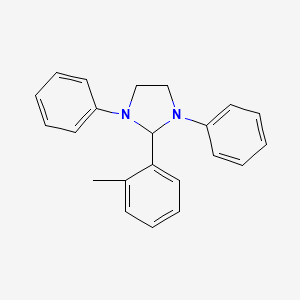
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
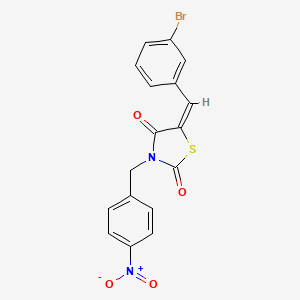
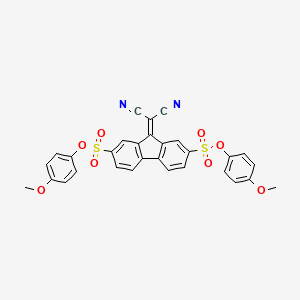
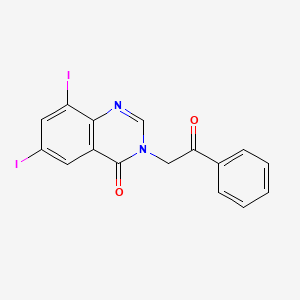

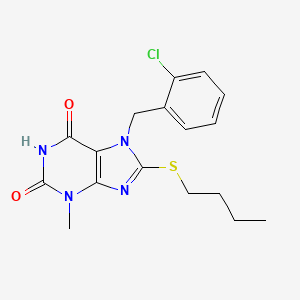
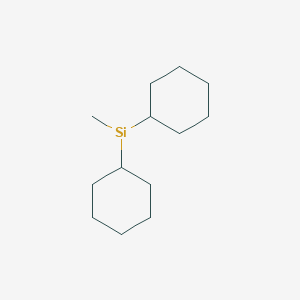
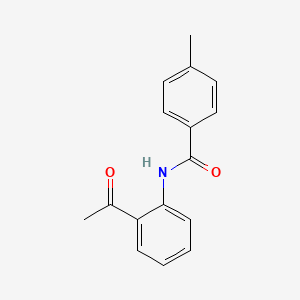
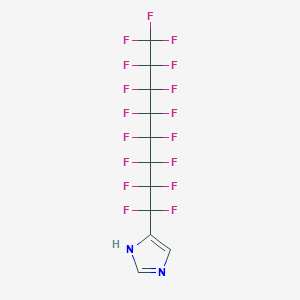
![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)
